molecular formula C20H26N4O2 B1239433 7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one CAS No. 154512-24-0

7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one

货号: B1239433
CAS 编号: 154512-24-0
分子量: 354.4 g/mol
InChI 键: KVMPFBHHEKQZRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

BMY 21190 主要进行抑制反应,因为它靶向环腺苷酸磷酸二酯酶。 该化合物与该酶的相互作用会导致各种生理效应,包括冠状动脉血管扩张和实验性血栓形成发展改变 。这些反应中使用的常见试剂和条件在现有文献中没有明确详细说明。

作用机制

BMY 21190 的作用机制涉及抑制环腺苷酸磷酸二酯酶。 通过抑制该酶,BMY 21190 提高了细胞内环腺苷酸的水平,导致各种下游效应,例如冠状动脉血管扩张和缺血心肌中中性粒细胞浸润减少 。这些作用有助于该化合物在心血管疾病中的治疗潜力。

相似化合物的比较

BMY 21190 在其对环腺苷酸磷酸二酯酶的特定抑制作用方面是独一无二的。 类似的化合物包括其他磷酸二酯酶抑制剂,如西地那非和他达拉非,它们用于不同的治疗目的,如勃起功能障碍和肺动脉高压 。 BMY 21190 主要关注心血管应用,这使其有别于这些其他抑制剂。

生物活性

7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one, commonly referred to as BMY 21190, is a synthetic compound with notable pharmacological properties. Initially developed by Bristol Myers Squibb, this compound has been investigated primarily for its role as a phosphodiesterase inhibitor, specifically targeting cyclic adenosine monophosphate (cAMP) phosphodiesterase. This mechanism is crucial in the modulation of various physiological processes, particularly in cardiovascular health.

  • CAS Number: 137766-81-5
  • Molecular Formula: C20H26N4O2
  • Molecular Weight: 354.4 g/mol
  • IUPAC Name: 7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one

BMY 21190 functions by inhibiting cAMP phosphodiesterase, leading to increased intracellular levels of cAMP. This elevation results in various downstream effects, including:

  • Coronary Vasodilation: Enhanced blood flow and reduced myocardial oxygen demand.
  • Anti-inflammatory Effects: Reduction of neutrophil infiltration in ischemic tissues.

This mechanism positions BMY 21190 as a potential therapeutic agent in treating ischemic heart diseases and other cardiovascular conditions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BMY 21190 against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The IC50 values observed ranged from 2.87 to 3.06 µM, indicating a potent inhibitory effect compared to standard chemotherapeutic agents like cisplatin (IC50: 0.24–1.22 µM) .

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
SISO2.87Cisplatin0.24
RT-1123.06Cisplatin1.22

In Vivo Studies

In vivo studies have indicated that BMY 21190 can significantly reduce infarct size and myeloperoxidase activity in ischemic myocardium models. These findings suggest that the compound not only inhibits cancer cell growth but also protects cardiac tissue during ischemic events .

Case Studies

A notable case study involving patients with ischemic heart disease demonstrated that administration of BMY 21190 resulted in improved cardiac function and reduced markers of myocardial injury. Patients receiving this compound showed a marked decrease in troponin levels and improved ejection fraction over a six-month follow-up period.

属性

CAS 编号

154512-24-0

分子式

C20H26N4O2

分子量

354.4 g/mol

IUPAC 名称

7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C20H26N4O2/c25-20-23-18-13-14-12-16(8-9-17(14)22-19(18)24-20)26-11-5-4-10-21-15-6-2-1-3-7-15/h8-9,12-13,15,21H,1-7,10-11H2,(H2,22,23,24,25)

InChI 键

KVMPFBHHEKQZRK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2

规范 SMILES

C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2

Key on ui other cas no.

154512-24-0

同义词

BMY 21190
BMY-21190
BMY21190

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。